molecular formula C11H12O4 B053751 (5-Acetyl-2-methoxyphenyl)acetic acid CAS No. 116296-30-1

(5-Acetyl-2-methoxyphenyl)acetic acid

Cat. No.: B053751
CAS No.: 116296-30-1
M. Wt: 208.21 g/mol
InChI Key: ZIQLGQMVEOXQSY-UHFFFAOYSA-N
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Description

(5-Acetyl-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of an acetyl group and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Acetyl-2-methoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of methyl-phenoxide with oxoethanoic acid in the presence of sulfuric acid, iodine, and red phosphorus. The reaction mixture is heated with stirring, followed by filtration and acidification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

(5-Acetyl-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include:

  • Carboxylic acids and ketones from oxidation.
  • Alcohols from reduction.
  • Various substituted aromatic compounds from electrophilic substitution.

Scientific Research Applications

(5-Acetyl-2-methoxyphenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Acetyl-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Acetyl-2-methoxyphenyl)acetic acid is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(5-acetyl-2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(12)8-3-4-10(15-2)9(5-8)6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQLGQMVEOXQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368908
Record name (5-acetyl-2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116296-30-1
Record name (5-acetyl-2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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